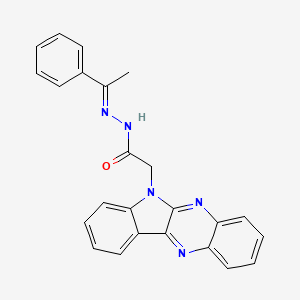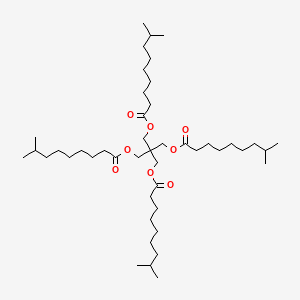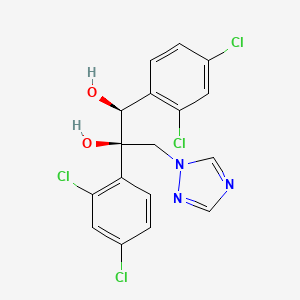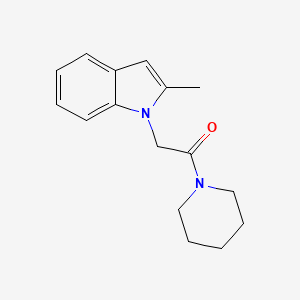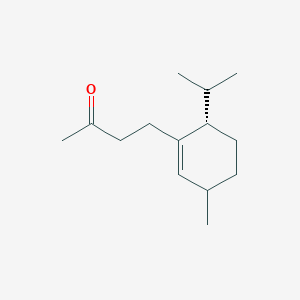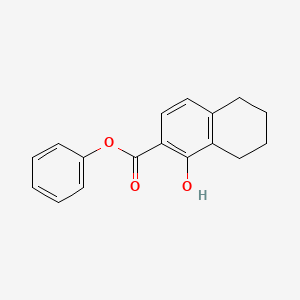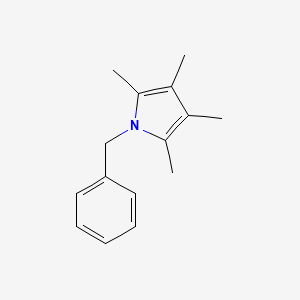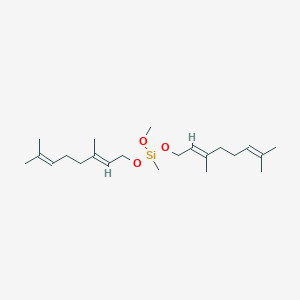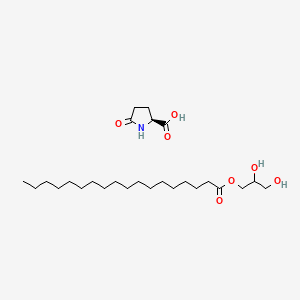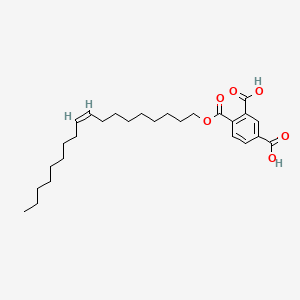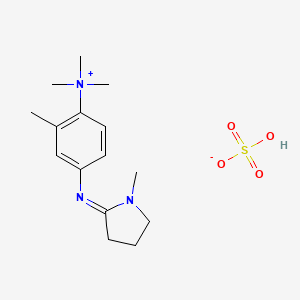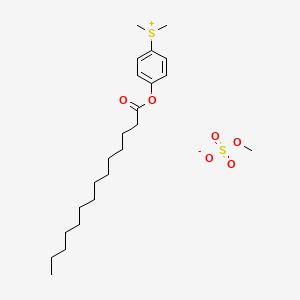
Sulfonium, dimethyl(4-((1-oxotetradecyl)oxy)phenyl)-, methyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonium, dimethyl(4-((1-oxotetradecyl)oxy)phenyl)-, methyl sulfate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a sulfonium ion, which is a positively charged sulfur atom bonded to three organic groups. This compound is often used in various scientific research applications due to its reactivity and potential for forming complex molecular structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sulfonium, dimethyl(4-((1-oxotetradecyl)oxy)phenyl)-, methyl sulfate typically involves the reaction of dimethyl sulfoxide with 4-(1-oxotetradecyl)phenol in the presence of a methylating agent such as methyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonium compound. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfonium, dimethyl(4-((1-oxotetradecyl)oxy)phenyl)-, methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium ion back to a thioether.
Substitution: The sulfonium ion can participate in nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted sulfonium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sulfonium, dimethyl(4-((1-oxotetradecyl)oxy)phenyl)-, methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonium groups into molecules.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Sulfonium, dimethyl(4-((1-oxotetradecyl)oxy)phenyl)-, methyl sulfate involves the interaction of the sulfonium ion with various molecular targets. The positively charged sulfur atom can form strong interactions with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes, making the compound useful in studying molecular mechanisms and developing new therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sulfonium, dimethyl(4-((1-oxododecyl)oxy)phenyl)-, methyl sulfate
- Sulfonium, dimethyl(4-((1-oxooctadecyl)oxy)phenyl)-, methyl sulfate
- Sulfonium, dimethyl(4-((1-oxodecyl)oxy)phenyl)-, methyl sulfate
Uniqueness
Sulfonium, dimethyl(4-((1-oxotetradecyl)oxy)phenyl)-, methyl sulfate is unique due to its specific alkyl chain length and the presence of the sulfonium ion. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The compound’s reactivity and ability to form stable interactions with various molecular targets set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
122533-49-7 |
|---|---|
Molekularformel |
C23H40O6S2 |
Molekulargewicht |
476.7 g/mol |
IUPAC-Name |
dimethyl-(4-tetradecanoyloxyphenyl)sulfanium;methyl sulfate |
InChI |
InChI=1S/C22H37O2S.CH4O4S/c1-4-5-6-7-8-9-10-11-12-13-14-15-22(23)24-20-16-18-21(19-17-20)25(2)3;1-5-6(2,3)4/h16-19H,4-15H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
XFJJCQQGVOSGAA-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[S+](C)C.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


